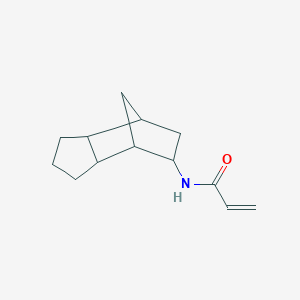
C12Cccc2C2CC(NC(=O)C=C)C1C2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "C12Cccc2C2CC(NC(=O)C=C)C1C2" appears to be a complex organic molecule, possibly a cyclic structure with a nitrogen-containing group (amide) and a double bond within the side chain. The exact nature and characteristics of this compound would require a detailed analysis of its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, each carefully designed to introduce specific functional groups or to build the carbon skeleton of the molecule. In the context of the provided papers, the synthesis of diatomic carbon (C2) at room temperature as described in paper is a significant advancement, although it does not directly relate to the synthesis of the compound . Similarly, the synthesis of C12A7-O^2- nanoparticles using the citric acid sol–gel combustion method and the stereoselective synthesis of fragments of amphidinolides showcase the diversity of synthetic approaches in organic chemistry. However, none of these papers directly address the synthesis of the compound "this compound".
Molecular Structure Analysis
The molecular structure of a compound is crucial for understanding its reactivity and properties. The papers provided discuss various carbon structures, such as the electride C12A7 , the orthorhombic C14 carbon allotrope , and the role of C1 units in polymerization . These studies highlight the importance of molecular structure but do not provide information on the specific structure of "this compound".
Chemical Reactions Analysis
Chemical reactions involving carbon compounds can be highly diverse. For instance, the quadruple cleavage of chlorodifluoromethane to yield a C1 source for the assembly of N-containing compounds and the catalytic conversion of C1 molecules into valuable products are examples of the types of reactions that carbon-containing compounds can undergo. These reactions are indicative of the potential reactivity of the compound , but they do not provide specific reactions related to "this compound".
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. The papers provided discuss properties such as the conductivity of electride C12A7 , the emission current density of O^2- in C12A7-O^2- nanoparticles , and the mechanical and electronic properties of the C14 carbon allotrope . While these properties are interesting, they do not pertain to the compound "this compound".
Aplicaciones Científicas De Investigación
Deoxirribozimas fluorescentes y colorimétricas
El grupo de investigación dirigido por el Dr. Edward Curtis ha desarrollado dos nuevas moléculas de ADN catalítico (deoxirribozimas) que pueden revelar la presencia de moléculas diana a través de fluorescencia o color. Estas deoxirribozimas, denominadas Aurora (fluorescencia púrpura) y Apollon (color amarillo), tienen un potencial significativo en diversas aplicaciones:
Aurora (fluorescencia púrpura):En resumen, estos compuestos ofrecen posibilidades emocionantes en diagnóstica, imagenología y comunicación. Los investigadores continúan explorando su potencial en diversos campos científicos . Si necesita más detalles o tiene preguntas adicionales, ¡no dude en preguntar!
Propiedades
IUPAC Name |
N-(8-tricyclo[5.2.1.02,6]decanyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-13(15)14-12-7-8-6-11(12)10-5-3-4-9(8)10/h2,8-12H,1,3-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQIQMIBAXNOGFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CC2CC1C3C2CCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

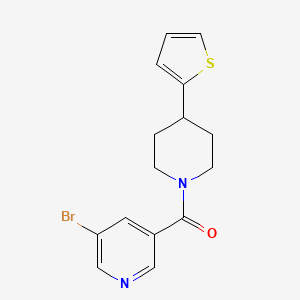
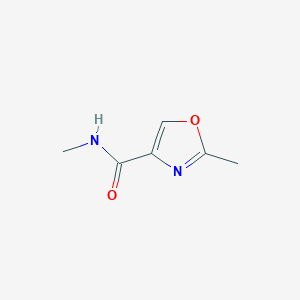
![N-(3-(dimethylamino)propyl)-2-(2,4-dimethylphenyl)-N-(6-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2538819.png)
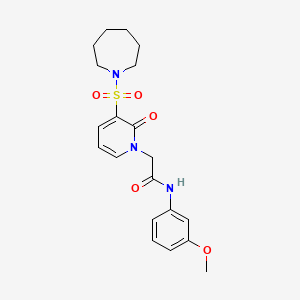
![6-methoxy-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2538823.png)
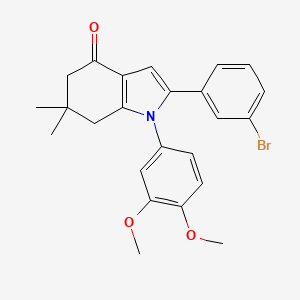
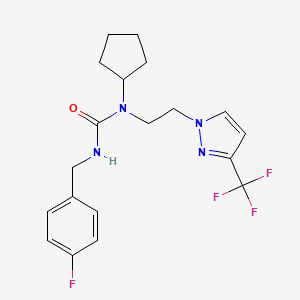

![Tert-butyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2538830.png)
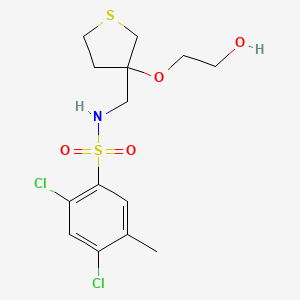
![2-Chloro-N-[(2-chloro-5-hydroxyphenyl)methyl]acetamide](/img/structure/B2538833.png)
![1-tosyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2538835.png)
![8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2538837.png)
![(2,6-difluorophenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2538839.png)